molecular formula C8H8Cl2N2O2 B12983022 Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Cat. No.: B12983022
M. Wt: 235.06 g/mol
InChI Key: ZGUYFOUAUWDULC-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the reaction of 3,6-dichloro-4-methylpyridazine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈Cl₂N₂O₂
  • Molecular Weight : Approximately 233.08 g/mol

The compound features two chlorine atoms at the 3 and 6 positions, a methyl group at the 5 position, and an ethyl ester at the 4 position of the pyridazine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest its potential as a lead compound for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways.

Cell Line IC₅₀ (µM)
MCF-715
A54920

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and repair.
  • Receptor Interaction : It could modulate receptor activity involved in cell signaling pathways associated with growth and apoptosis.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy reported the compound's effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a novel therapeutic agent in treating infections caused by resistant pathogens.
  • Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines compared to controls.

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-4(2)6(9)11-12-7(5)10/h3H2,1-2H3

InChI Key

ZGUYFOUAUWDULC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1Cl)Cl)C

Origin of Product

United States

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